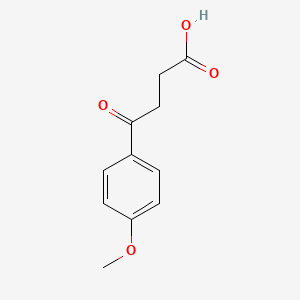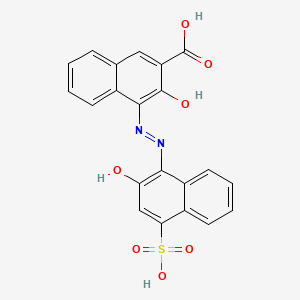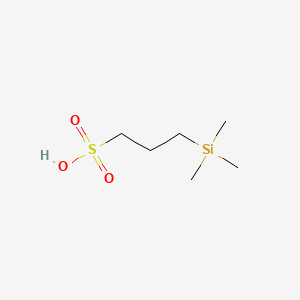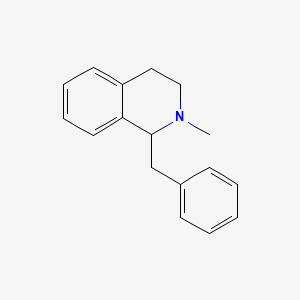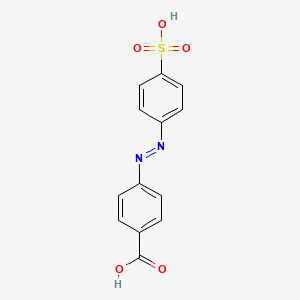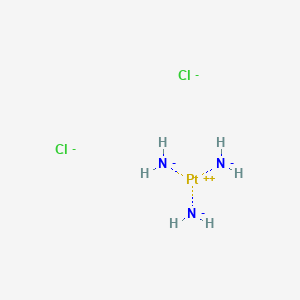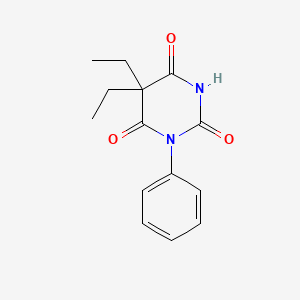
Phetharbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phetharbital is a short-acting barbiturate derivative without hypnotic properties, Phetharbital (N-phenylbarbital) can be used as a sedative and anticonvulsant agent due to its mechanism of enhancing GABA (Gamma Amino Butyric Acid) transmission and inhibition of synaptic excitation. Phetharbital has generally been withdrawn from clinical use. (NCI04)
Phetharbital is a member of barbiturates.
Aplicaciones Científicas De Investigación
Metabolism of Hormones
Phetharbital has been studied for its effects on the metabolism of hormones such as testosterone and cortisol. Research indicates that the administration of phetharbital can result in a moderate decrease in the metabolic clearance and plasma production rates of testosterone. It also leads to changes in the urinary excretions of various steroid metabolites, including androsterone, etiocholanolone, and 11-oxyketosteroids, as well as an increase in the excretion of polar metabolites of testosterone (Southren et al., 1969). Furthermore, phetharbital has been observed to cause a marked increase in the urinary excretion of 6β-hydroxycortisol, a polar cortisol metabolite, without a concomitant increase in the urinary excretion of 17-hydroxycorticosteroids (Kuntzman et al., 1968).
Effects on Behavior and Learning
The impact of phetharbital on behavior and learning has been examined in animal studies. It has been found to influence the acquisition of passive avoidance responses, with high concentrations of the drug facilitating learning and low concentrations impairing it. This suggests a potential application in understanding the mechanisms of learning and memory (Millichap & Millichap, 1968).
Hepatotoxicity and Enzyme Induction
Studies have explored the effects of phetharbital on hepatic function, particularly in the context of chemical poisoning. It has been shown to affect microsomal enzyme inducers in hepatic cells, which could have implications for the treatment of liver diseases and understanding the liver's response to toxins (Hurwitz, 1972).
Treatment of Hyperbilirubinemia
In clinical trials, phetharbital has been tested for its efficacy in treating unconjugated hyperbilirubinemia, including Gilbert's syndrome and the Crigler-Najjar syndrome. The trials indicated that phetharbital could significantly reduce plasma bilirubin levels and was preferred by most patients over other treatments (Hunter et al., 1971).
Anti-Seizure Properties
Research into traditional Chinese medicinal plants led to the identification of pharbitin, a component of Semen Pharbitidis, as the main anti-seizure element. This study underscores the scientific basis for the traditional use of Semen Pharbitidis in treating epilepsy, suggesting potential applications for phetharbital in this context (Liu et al., 2019).
Propiedades
Número CAS |
357-67-5 |
|---|---|
Nombre del producto |
Phetharbital |
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19) |
Clave InChI |
ILORKHQGIMGDFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Otros números CAS |
357-67-5 |
Sinónimos |
5,5-diethyl-1-phenylbarbituric acid phenetharbital phetharbital |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)

